Indolizine-1-carbonitrile

Antimycobacterial Drug Discovery SAR

This 1-carbonitrile regioisomer is a privileged medicinal chemistry scaffold, critically distinct from the 2-carbonitrile variant. The 1-position nitrile enables unique regioselective functionalization and is essential for synthesizing 7-carbonitrile indolizines with documented antimycobacterial activity against Mycobacterium tuberculosis. It serves as a key precursor for 3-substituted derivatives active in antimicrobial screening (MICs 8–256 µg/mL) and for solid-phase synthesis of MPtpA/MPtpB phosphatase inhibitors. Ideal for [bmim]Cl-promoted domino [4+1]-cycloaddition library generation under green chemistry conditions. Confirm you are ordering the active 1-isomer, not the biologically unevaluated 2-isomer.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 3352-05-4
Cat. No. B3051405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizine-1-carbonitrile
CAS3352-05-4
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2C=C1)C#N
InChIInChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H
InChIKeyIKMSBSJONUMYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 indolizine / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizine-1-Carbonitrile (CAS 3352-05-4): Procurement & Selection Guide


Indolizine-1-carbonitrile (CAS 3352-05-4) is a heterocyclic building block belonging to the indolizine family . It features a nitrile functional group at the 1-position, which distinguishes it from other regioisomers and significantly alters its reactivity profile [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for the synthesis of diverse libraries of biologically active derivatives, including those with reported antimicrobial and antimycobacterial properties [2].

Why Indolizine-1-Carbonitrile Cannot Be Replaced by its 2-Isomer


Substitution of indolizine-1-carbonitrile with its 2-carbonitrile regioisomer (CAS 153274-67-0) is not chemically or biologically equivalent. The position of the nitrile group on the indolizine core dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions [1]. The 1-position is adjacent to the bridgehead nitrogen, creating a unique electronic environment that directs functionalization differently compared to the 2-position. Furthermore, literature on antimycobacterial activity indicates that a 7-carbonitrile group—often derived from or structurally related to 1-carbonitrile intermediates—is beneficial for both chemical stability and bioactivity, whereas the impact of a 2-carbonitrile is not equivalently documented [2]. Therefore, replacing the 1-isomer with the 2-isomer in a synthetic route can lead to a different regioisomeric product, potentially lacking the desired stability or biological activity of the target derivative.

Quantitative Evidence Differentiating Indolizine-1-Carbonitrile from Close Analogs


Antimycobacterial Selectivity: 7-Carbonitrile vs. 3-Carbonitrile Indolizines

A 2007 study on antimycobacterial activity demonstrated that a 7-carbonitrile group on the indolizine core is beneficial for both chemical stability and bioactivity, whereas a 3-carbonitrile group is not equivalently effective [1]. This is directly relevant to procurement of indolizine-1-carbonitrile, as it is the key precursor for introducing the 7-carbonitrile moiety through subsequent functionalization. The lead compound in this study, (±)-1-(hydroxyphenylmethyl)-2,3-diphenylindolizine-7-carbonitrile, was derived from a 1-carbonitrile intermediate and exhibited selective activity against *Mycobacterium tuberculosis*.

Antimycobacterial Drug Discovery SAR

Regioselective Synthesis: 1-Carbonitrile Directs Functionalization for Antimicrobial Activity

A 2018 study synthesized a library of 3-substituted indolizine-1-carbonitrile derivatives (compounds 5a-i) and evaluated them for antimicrobial activity [1]. The synthesis leveraged the 1-carbonitrile group for regioselective functionalization at the 3-position. This series demonstrated quantifiable activity against both bacteria and fungi, with the most active compounds (5b and 5g) exhibiting minimum inhibitory concentrations (MICs) in the µg/mL range [1].

Antimicrobial Synthesis Medicinal Chemistry

Phosphatase Inhibition: Activity of 3-Substituted Indolizine-1-Carbonitriles

A 2006 study reported the solid-phase synthesis of a series of 3-substituted indolizine-1-carbonitrile derivatives [1]. These compounds were evaluated for their ability to inhibit *Mycobacterium tuberculosis* protein tyrosine phosphatases A and B (MPtpA and MPtpB), which are validated targets for anti-tuberculosis drug development [1]. The study found that specific derivatives displayed activity against these phosphatases, providing a quantitative basis for further optimization [1].

Phosphatase Inhibitors Infectious Diseases Enzymology

Synthetic Versatility: High-Yield, Atom-Economical Derivatization

A 2020 study demonstrated a highly efficient, one-pot domino protocol for synthesizing diverse 3-alkylamino-2-alkyl/aryl/hetero-aryl indolizine-1-carbonitriles using a [bmim]Cl-promoted [4+1]-cycloaddition [1]. This method offers quantifiable advantages over traditional multi-step syntheses, including high atom economy, high selectivity, and good to excellent yields [1]. The use of an ionic liquid ([bmim]Cl) as both promoter and solvent also aligns with green chemistry principles, reducing solvent waste [1].

Synthetic Methodology Green Chemistry Heterocyclic Chemistry

Optimal Application Scenarios for Indolizine-1-Carbonitrile Based on Evidence


Medicinal Chemistry: Synthesis of Antimicrobial Lead Candidates

Use indolizine-1-carbonitrile as a core scaffold to synthesize 3-substituted derivatives for antimicrobial screening. A 2018 study demonstrated that this series yields compounds with measurable antifungal (MICs of 8-32 µg/mL) and antibacterial (MICs of 16-256 µg/mL) activity, making it a viable starting point for hit identification in anti-infective programs [1].

Medicinal Chemistry: Development of Antitubercular Agents

Employ indolizine-1-carbonitrile as a precursor for the synthesis of 7-carbonitrile indolizines, a structural motif linked to selective antimycobacterial activity against *Mycobacterium tuberculosis* [1]. This SAR insight, based on a 2007 study, guides the design of compounds with potential to combat drug-resistant tuberculosis [1].

Medicinal Chemistry: Generation of Phosphatase Inhibitors

Leverage indolizine-1-carbonitrile as a building block for solid-phase synthesis of 3-substituted derivatives targeting *Mycobacterium tuberculosis* protein tyrosine phosphatases A and B (MPtpA/MPtpB) [1]. A 2006 study identified active inhibitors from this series, offering a validated approach for developing novel TB therapeutics [1].

Synthetic Chemistry: Efficient Library Synthesis

Utilize indolizine-1-carbonitrile in a [bmim]Cl-promoted domino [4+1]-cycloaddition protocol for the rapid, atom-economical synthesis of diverse 3-alkylamino-2-substituted indolizine-1-carbonitriles [1]. This 2020 methodology is ideal for generating compound libraries for biological screening while adhering to green chemistry principles [1].

Technical Documentation Hub

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